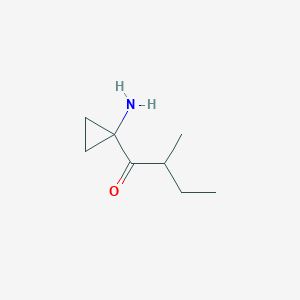

1-(1-Aminocyclopropyl)-2-methylbutan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(1-aminocyclopropyl)-2-methylbutan-1-one |

InChI |

InChI=1S/C8H15NO/c1-3-6(2)7(10)8(9)4-5-8/h6H,3-5,9H2,1-2H3 |

InChI Key |

YCQAUHSBASHELB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)C1(CC1)N |

Origin of Product |

United States |

Contextualization Within Amidoketone and Cyclopropylamine Chemistry

The chemical identity of 1-(1-Aminocyclopropyl)-2-methylbutan-1-one is fundamentally defined by two key functional groups: the amidoketone and the cyclopropylamine. The cyclopropylamine group, a cyclopropane (B1198618) ring attached to an amino group, is a well-established motif in medicinal chemistry. longdom.org The high ring strain of the cyclopropane ring, with bond angles of approximately 60°, imparts a unique reactivity to the molecule. longdom.org This strained ring system, coupled with the nucleophilic nature of the amine, makes cyclopropylamines valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. longdom.orggoogle.com

Significance of the 1 1 Aminocyclopropyl 2 Methylbutan 1 One Scaffold in Synthetic and Mechanistic Paradigms

The molecular scaffold of 1-(1-Aminocyclopropyl)-2-methylbutan-1-one represents a versatile building block in organic synthesis. The combination of the rigid, strained cyclopropyl (B3062369) ring and the reactive amino and keto groups provides multiple sites for chemical modification. This allows for the systematic exploration of the chemical space around this core structure to develop new compounds with tailored properties.

The (1-aminocyclopropyl) moiety, in particular, is of considerable interest in the development of biologically active compounds. For instance, derivatives of (1-cyclopropyl)cyclopropylamine have been investigated for the treatment of hepatitis C, as pest control agents, and as inhibitors of methicillin-resistant Staphylococcus aureus. nih.gov The incorporation of the 2-methylbutan-1-one side chain introduces additional structural diversity and can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The synthesis of such scaffolds can be achieved through various methods, including cyclization reactions and Grignard reactions, offering pathways to a diverse array of analogs.

Enzymatic Interactions and Biological Activity Profiles of 1 1 Aminocyclopropyl 2 Methylbutan 1 One and Analogs

Interaction with Enzymes Involved in Cyclopropyl (B3062369) Amino Acid Metabolism (e.g., ACC Deaminase)

Substrate Specificity and Enzyme Kinetics

ACC deaminase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, exhibits a degree of substrate flexibility. nih.gov While its primary substrate is ACC, it has been shown to deaminate other D-amino acids. frontiersin.orgnih.gov The enzyme's affinity for its substrate, represented by the Michaelis constant (Km), typically ranges from 1.5 to 6.0 mM for ACC. nih.gov The optimal pH for the activity of most bacterial ACC deaminases is between 8.0 and 8.5. nih.gov

Given this context, it is plausible that 1-(1-aminocyclopropyl)-2-methylbutan-1-one could act as a substrate or an inhibitor of ACC deaminase. The presence of the 1-aminocyclopropyl group, which is the core recognition motif for the enzyme, is a key structural feature. However, the replacement of the carboxyl group with a 2-methylbutan-1-one moiety would significantly alter the electronic and steric properties of the molecule, likely impacting its binding to the active site.

Table 1: Kinetic Parameters of ACC Deaminase from Various Bacterial Sources

| Bacterial Source | Km for ACC (mM) | Optimal pH |

| Pseudomonas putida GR12-2 | Not Specified | 8.5 |

| Pseudomonas sp. ACP | Not Specified | 8.0-8.5 |

| General Range | 1.5 - 6.0 | 8.0-8.5 |

Note: Specific kinetic data for the interaction of this compound with ACC deaminase is not available in the reviewed literature. The table presents general kinetic parameters for the natural substrate, ACC.

Inhibition Mechanisms and Active Site Studies

The active site of ACC deaminase contains a PLP cofactor that forms a Schiff base with a lysine (B10760008) residue. frontiersin.org The catalytic mechanism involves the nucleophilic attack on the cyclopropane (B1198618) ring. frontiersin.org Competitive inhibitors of ACC deaminase often mimic the structure of ACC. L-isomers of amino acids such as L-alanine, L-serine, and L-homoserine have been shown to competitively inhibit the enzyme, with L-alanine demonstrating the strongest inhibition. frontiersin.orgfrontiersin.org

Considering the structure of this compound, it could potentially act as a competitive inhibitor by binding to the active site and preventing the binding of ACC. The aminocyclopropyl group could interact with the active site residues, while the bulkier 2-methylbutan-1-one group might interfere with the proper conformational changes required for catalysis.

Modulation of Biochemical Pathways by this compound Derivatives

Derivatives of this compound, by potentially interacting with enzymes like ACC deaminase, could modulate biochemical pathways regulated by ethylene (B1197577). In plants, ethylene is a critical signaling molecule involved in a wide range of physiological processes, including growth, development, and stress responses. By reducing ethylene levels, ACC deaminase-producing bacteria can promote plant growth, particularly under stressful conditions. nih.gov

If derivatives of this compound act as inhibitors of ACC deaminase, they could lead to an increase in ethylene levels, potentially impacting plant growth and development. Conversely, if they act as substrates, they could be degraded by the enzyme, having a negligible effect on ethylene biosynthesis.

Structure-Activity Relationship Studies for Biological Effects of Amidoketone Frameworks

Structure-activity relationship (SAR) studies on β-aminoketones and other aminoketone derivatives have provided insights into the structural requirements for their biological activities. researchgate.netresearchgate.net For instance, studies on aminoketone derivatives as human norepinephrine (B1679862) transporter (hNET) and human dopamine (B1211576) transporter (hDAT) reuptake inhibitors have shown that the nature and size of substituents on the aminoketone framework significantly influence their activity. nih.gov

In one study, it was found that for hNET inhibitors, bulky groups at the R1 position (substituted-carbonyl) were favored up to a certain size, with propyl groups showing higher activity than butyl, amyl, or hexyl groups. nih.gov This suggests that steric hindrance plays a crucial role in the interaction with the target protein. Furthermore, the introduction of hydrophobic groups at the R2 position (substituted aromatics) was shown to increase the activity against both hNET and hDAT. nih.gov

These general principles from SAR studies on other aminoketone frameworks could be cautiously extrapolated to predict the potential biological activities of this compound derivatives. Modifications to the 2-methylbutyl group or the cyclopropyl ring could lead to compounds with altered or enhanced biological effects.

Table 2: General Structure-Activity Relationships for Aminoketone Derivatives

| Structural Modification | General Effect on Biological Activity | Reference |

| Increasing bulk of substituted-carbonyl group | Favorable up to a certain size, then activity may decrease. | nih.gov |

| Increasing hydrophobicity of substituted aromatics | Generally increases activity. | nih.gov |

| Introduction of electron-withdrawing groups | Can influence activity, depending on the target. | uobasrah.edu.iq |

Note: This table presents generalized SAR trends observed for other aminoketone frameworks and may not be directly applicable to this compound and its analogs.

Investigation of Antifungal or Other Biological Activities of Related Compounds (e.g., 3-Methylbutan-1-ol as Antifungal VOC)

While direct information on the antifungal activity of this compound is unavailable, a structurally related compound, 3-methylbutan-1-ol (also known as isoamyl alcohol), has been identified as a volatile organic compound (VOC) with significant antifungal properties. nih.govresearchgate.net

Studies have shown that 3-methylbutan-1-ol exhibits potent antagonistic activity against various fungal pathogens, including Colletotrichum gloeosporioides and Macrophomina phaseolina. nih.govresearchgate.net In one study, 3-methylbutan-1-ol was the most effective among several VOCs tested, with minimum inhibitory concentrations (MICs) of 100 µL/L against mycelial growth and 10 µL/L against conidia germination of C. gloeosporioides. nih.gov

The antifungal activity of 3-methylbutan-1-ol highlights the potential for small, branched-chain alcohols and potentially related ketones to possess valuable biological activities. Further investigation into the antifungal properties of this compound and its derivatives would be a worthwhile area of research.

Table 3: Antifungal Activity of 3-Methylbutan-1-ol

| Fungal Pathogen | Type of Inhibition | Concentration/Effect | Reference |

| Colletotrichum gloeosporioides | Mycelial Growth | MIC: 100 µL/L | nih.gov |

| Colletotrichum gloeosporioides | Conidia Germination | MIC: 10 µL/L | nih.gov |

| Macrophomina phaseolina | Fungal Biomass | Significant reduction at 1.562 mg/ml | researchgate.net |

Advanced Analytical Methodologies for the Study of 1 1 Aminocyclopropyl 2 Methylbutan 1 One

Chromatographic Techniques for Separation and Purification

Chromatography is an essential technique for the separation, identification, and purification of individual components from a mixture. journalagent.com The choice between methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the analyte's physicochemical properties, such as volatility, thermal stability, and polarity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net It is particularly well-suited for compounds like 1-(1-aminocyclopropyl)-2-methylbutan-1-one, which are polar and non-volatile. In LC, the compound is separated based on its interactions with a stationary phase (e.g., C18) and a liquid mobile phase. nih.govijpsjournal.com Techniques such as reversed-phase chromatography, where a polar mobile phase is used with a nonpolar stationary phase, are common. For amine-containing compounds, hydrophilic interaction liquid chromatography (HILIC) can also be an effective separation strategy. nih.gov Following separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and detected by the mass spectrometer, providing molecular weight and structural information. pitt.edu LC-MS/MS, a tandem approach, further enhances selectivity and sensitivity, making it invaluable for analyzing complex biological samples. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone of analytical chemistry, ideal for volatile and thermally stable compounds. jmchemsci.com While the target compound itself may have limited volatility due to its polar amino group, derivatization can be employed to increase its volatility and thermal stability. researchgate.netnih.gov For example, the primary amine can be acylated or silylated. In GC, separation occurs as the vaporized sample is carried by an inert gas through a column, with components separating based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection. jmchemsci.com GC-MS provides high-resolution separation and is a standard method for the analysis of the ethylene (B1197577) precursor 1-aminocyclopropane-1-carboxylic acid (ACC) after derivatization. researchgate.netnih.gov

| Technique | Principle of Separation | Suitability for this compound | Common Ionization Methods | Key Advantages |

|---|---|---|---|---|

| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. journalagent.com | High; suitable for polar, non-volatile compounds without derivatization. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). pitt.edu | High sensitivity, applicable to a wide range of compounds, soft ionization preserves the molecular ion. researchgate.net |

| GC-MS | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase based on volatility. jmchemsci.com | Moderate; requires derivatization to increase volatility and thermal stability. researchgate.net | Electron Ionization (EI), Chemical Ionization (CI). | Excellent separation efficiency, robust, extensive spectral libraries for identification. |

Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for determining the precise structure of a molecule. By probing how the molecule interacts with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. mnstate.edu Both ¹H NMR and ¹³C NMR experiments would be essential.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aminocyclopropyl protons, the -CH- and -CH₂- protons of the butyl group, and the terminal methyl protons. orgchemboulder.com

¹³C NMR: Reveals the number of different types of carbon atoms. A key signal would be the carbonyl carbon, which appears far downfield (typically >190 ppm). oregonstate.edursc.org Other signals would correspond to the carbons of the cyclopropyl (B3062369) ring and the butyl chain.

| Nucleus | Structural Group | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| ¹H | Cyclopropyl Protons (-CH₂-CH₂-) | ~0.5 - 1.5 | Protons on a cyclopropyl ring are highly shielded. |

| ¹H | Amine Protons (-NH₂) | ~1.5 - 3.0 (broad) | Variable shift, depends on solvent and concentration; often broad due to exchange. |

| ¹H | Alkyl Protons α to C=O (-CH-) | ~2.2 - 2.7 | Deshielded by the adjacent electron-withdrawing carbonyl group. orgchemboulder.com |

| ¹H | Alkyl Protons (-CH₂-, -CH₃) | ~0.8 - 1.7 | Typical range for aliphatic protons. |

| ¹³C | Carbonyl Carbon (C=O) | > 200 | Ketone carbonyl carbons are significantly deshielded. oregonstate.edu |

| ¹³C | Cyclopropyl Carbons | ~10 - 30 | Shielded due to ring strain and sp³ hybridization. |

| ¹³C | Alkyl Carbons | ~10 - 50 | Standard range for aliphatic carbons. |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the key absorptions would confirm the presence of the ketone and the primary amine. libretexts.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (often two peaks for -NH₂) |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Strong |

| Ketone (C=O) | Stretch | ~1715 (for aliphatic ketones) orgchemboulder.comoregonstate.edunist.gov | Strong, Sharp |

| Amine (N-H) | Bend | 1590 - 1650 | Medium to Strong |

Mass Spectrometry (MS) provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. libretexts.org The molecular ion peak (M⁺) would confirm the compound's molecular formula. Characteristic fragmentation patterns, such as alpha-cleavage adjacent to the carbonyl group and the amino group, would help to piece together the structure. oregonstate.eduopenstax.org

| Ion | Predicted m/z | Origin |

|---|---|---|

| [M+H]⁺ | 156 | Protonated Molecular Ion (common in ESI) |

| [M - C₄H₉]⁺ | 99 | Alpha-cleavage: loss of the sec-butyl radical from the carbonyl group. |

| [C₄H₇N]⁺ | 69 | Fragment corresponding to the aminocyclopropyl moiety. |

| [C₅H₁₁]⁺ | 71 | Fragment corresponding to the 2-methylbutanoyl moiety. |

Quantitative Analysis Methods for Metabolomic and Biotransformation Studies

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. nih.gov Biotransformation studies investigate how a parent compound is metabolized. For these studies, highly sensitive and specific quantitative methods are required to measure the concentration of this compound and its potential metabolites in complex biological matrices like plasma, urine, or tissue extracts. uab.edu

LC-MS/MS is the gold standard for targeted quantitative analysis of small molecules in biological samples. uab.edunih.gov The method relies on its ability to selectively monitor specific precursor-to-product ion transitions for the analyte and an internal standard, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). mdpi.com This provides exceptional specificity, minimizing interference from matrix components. uab.edu

Key steps in developing a quantitative method include:

Sample Preparation: Efficient extraction of the analyte from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Chromatographic Separation: Optimization of the LC method to separate the analyte from isomers and matrix components. uab.edu

Mass Spectrometry Detection: Optimization of MS parameters and selection of specific MRM transitions for the analyte and a stable isotope-labeled internal standard.

Method Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines to ensure reliable results. uab.edu

| Parameter | Description | Importance in Metabolomic/Biotransformation Studies |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Defines the concentration range over which the assay is accurate. |

| Accuracy & Precision | Accuracy is the closeness of results to the true value; precision is the reproducibility of the results. uab.edu | Ensures that the measured concentrations are both correct and reliable. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. uab.edu | Determines the sensitivity of the assay, crucial for detecting low-level metabolites. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the sample matrix. uab.edu | Must be assessed and minimized to prevent inaccurate quantification. |

| Internal Standard (IS) | A compound (ideally stable isotope-labeled) added at a known concentration to samples to correct for variability. | Improves the accuracy and precision of the method by accounting for sample processing losses and instrumental variations. nih.gov |

Isotopic Labeling Strategies for Mechanistic Research

Isotopic labeling is a powerful technique used to trace the fate of a molecule through a chemical reaction or a metabolic pathway. wikipedia.org By replacing one or more atoms in this compound with a heavier, stable isotope (e.g., Deuterium ²H, Carbon-¹³C, Nitrogen-¹⁵N), the labeled compound can be distinguished from its unlabeled counterpart by mass spectrometry. numberanalytics.comias.ac.inmusechem.com

This strategy is invaluable for:

Metabolite Identification: Labeled compounds produce a characteristic isotopic pattern in the mass spectrometer, making it easier to identify drug-related metabolites in a complex biological background. The mass shift between the parent drug and its metabolite can indicate the type of metabolic transformation that has occurred.

Reaction Mechanism Elucidation: In chemical synthesis or enzymatic studies, tracking the position of the isotopic label in the products can provide definitive evidence for a proposed reaction mechanism. numberanalytics.comias.ac.in

Quantitative Analysis: A stable isotope-labeled version of the analyte is the ideal internal standard for LC-MS/MS quantification, as it co-elutes with the analyte and experiences similar matrix effects, leading to the most accurate measurements. nih.gov

| Isotope | Potential Labeling Position(s) | Application |

|---|---|---|

| ²H (Deuterium) | On the butyl chain or cyclopropyl ring at non-exchangeable positions. | Commonly used for internal standards in quantitative MS; can also probe mechanisms involving C-H bond cleavage. musechem.com |

| ¹³C (Carbon-13) | Incorporated into the carbonyl carbon, cyclopropyl ring, or butyl chain backbone. | Ideal for tracing the carbon skeleton during metabolic transformations and for use in NMR-based mechanistic studies. wikipedia.org |

| ¹⁵N (Nitrogen-15) | On the amino group. | Specifically traces the fate of the nitrogen atom, useful for studying metabolic pathways like deamination or N-acetylation. |

Future Directions and Emerging Research Avenues for 1 1 Aminocyclopropyl 2 Methylbutan 1 One

Exploration of Novel Synthetic Pathways for Derivatization

There is currently no available literature detailing specific synthetic pathways for the derivatization of 1-(1-Aminocyclopropyl)-2-methylbutan-1-one. Future research would first need to establish robust and efficient methods for synthesizing the core molecule itself. Following this, exploration into derivatization could focus on modifying the aminocyclopropyl group or the methylbutanoyl side chain to create a library of related compounds. Such studies would be foundational for exploring the structure-activity relationships of this chemical scaffold.

Advanced Studies in Biological Roles and Enzymatic Transformations

The biological roles and the potential for enzymatic transformations of this compound are presently unknown. Foundational research would be required to investigate its interactions with biological systems. This would involve screening for any bioactivity, such as antimicrobial, antifungal, or cytotoxic effects. Furthermore, studies on its metabolic fate in various organisms could reveal potential enzymatic transformations, providing insight into its biochemical significance, if any.

Development of Analytical Tools for In Situ Monitoring in Complex Biological Matrices

No specific analytical methods have been developed for the detection or quantification of this compound, particularly for in situ monitoring within complex biological matrices like soil, water, or bodily fluids. Future research in this area would necessitate the development of sensitive and selective analytical techniques. Methodologies such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) would likely be starting points, but significant work would be needed to adapt these for real-time monitoring in complex environments.

Computational Design and Prediction of Novel Analogs with Targeted Reactivity

The absence of experimental data on this compound means that there is no foundation for computational modeling and the design of novel analogs. Initial computational studies would involve determining the molecule's electronic and structural properties through methods like density functional theory (DFT). Once a baseline understanding is established, these models could be used to predict the properties of hypothetical analogs, guiding future synthetic efforts toward compounds with desired reactivity or biological activity.

Investigation of its Potential Role in Chemosensing or Inter-species Communication

There is no information to suggest that this compound plays a role in chemosensing or inter-species communication. Research in this speculative area would involve screening the compound for any signaling activity in various biological systems, such as its effect on bacterial quorum sensing or as an insect pheromone. Such investigations would be highly exploratory given the current lack of any preliminary data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.